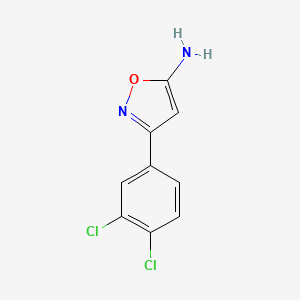

5-Amino-3-(3,4-dichlorophenyl)isoxazole

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-(3,4-dichlorophenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c10-6-2-1-5(3-7(6)11)8-4-9(12)14-13-8/h1-4H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDBBBFWDYLZRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NOC(=C2)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393794 | |

| Record name | 3-(3,4-Dichlorophenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501902-20-1 | |

| Record name | 5-Isoxazolamine, 3-(3,4-dichlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501902-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,4-Dichlorophenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Amino 3 3,4 Dichlorophenyl Isoxazole

Established Synthetic Pathways for Isoxazole (B147169) Derivatives

The construction of the isoxazole ring is a well-documented area of heterocyclic chemistry. Classical and modern methods provide access to a wide array of substituted isoxazoles, with pathways often chosen based on the desired substitution pattern and the availability of starting materials.

Cycloaddition Reactions in Isoxazole Ring Formation

One of the most fundamental and widely utilized methods for constructing the isoxazole ring is the [3+2] cycloaddition reaction. This reaction involves the 1,3-dipolar cycloaddition of a nitrile oxide with a dipolarophile, typically an alkyne or an alkene. nih.gov When an alkyne is used, a fully aromatic isoxazole is formed directly.

The general mechanism involves the in situ generation of a nitrile oxide from a precursor, such as an aldoxime (often by oxidation with reagents like N-chlorosuccinimide, NCS) or a hydroximoyl chloride (by dehydrohalogenation with a base). This highly reactive intermediate then readily reacts with an alkyne. The regioselectivity of the addition—determining whether a 3,5-disubstituted or a 3,4-disubstituted isoxazole is formed—can be influenced by steric and electronic factors of the substituents on both the nitrile oxide and the alkyne. acs.org For the synthesis of 3-arylisoxazoles, an aryl-substituted nitrile oxide is reacted with a suitable alkyne.

Multicomponent Reaction Strategies for 5-Amino-Isoxazole Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. scielo.br Such strategies are particularly effective for building complex heterocyclic scaffolds like 5-aminoisoxazoles.

A prominent MCR for the synthesis of 5-aminoisoxazoles involves the condensation of an aryl aldehyde, malononitrile (B47326), and hydroxylamine (B1172632). This one-pot reaction provides a direct route to 5-amino-3-aryl-4-cyanoisoxazoles. To synthesize an analog of the title compound, 3,4-dichlorobenzaldehyde (B146584) would serve as the aryl aldehyde component.

The reaction proceeds through a cascade of events, typically initiated by a Knoevenagel condensation between the aryl aldehyde and malononitrile to form an arylidene malononitrile intermediate. Subsequently, hydroxylamine adds to one of the nitrile groups, followed by an intramolecular cyclization and tautomerization to yield the stable 5-aminoisoxazole ring system. This method is advantageous due to its operational simplicity and the ready availability of the starting materials.

The efficiency and environmental footprint of multicomponent reactions for isoxazole synthesis have been significantly improved through the use of innovative catalytic systems.

Deep Eutectic Solvents (DES): These solvents, which are mixtures of a hydrogen bond donor (e.g., urea, glycerol) and a hydrogen bond acceptor (e.g., choline (B1196258) chloride, potassium carbonate), have emerged as green and effective media for organic synthesis. researchgate.net For the MCR synthesis of 5-aminoisoxazoles, a DES such as choline chloride:urea or K2CO3:glycerol (B35011) can act as both the solvent and the catalyst. researchgate.netcore.ac.uk The DES system facilitates the reaction by enhancing the solubility of reactants and promoting the necessary bond formations, often allowing the reaction to proceed under mild conditions (e.g., room temperature) with high yields and short reaction times. researchgate.net

Metal Oxide Catalysts: Heterogeneous catalysts, such as nano-sized metal oxides (e.g., nano-MgO, ZnO nanoparticles), have also been employed to catalyze the synthesis of related isoxazol-5(4H)-one derivatives. These catalysts offer advantages such as high stability, reusability, and ease of separation from the reaction mixture, aligning with the principles of green chemistry. While not directly documented for 5-aminoisoxazoles, the principles are applicable to related condensation reactions.

Table 1: Examples of Catalytic Systems in Multicomponent Isoxazole Synthesis

| Catalyst System | Reactants | Product Type | Key Advantages |

| K2CO3/Glycerol (DES) | Aryl aldehyde, Malononitrile, Hydroxylamine | 5-Amino-isoxazole-4-carbonitriles | Environmentally friendly, mild conditions, high yields |

| Choline chloride/Urea (DES) | Aldehyde, Alkyne, Hydroxylamine, NCS | 3,5-Disubstituted isoxazoles | Metal-free, recyclable solvent, one-pot procedure |

| Glutamic acid | Aryl aldehyde, Ethyl acetoacetate, Hydroxylamine | Isoxazol-5(4H)-ones | Biodegradable, eco-friendly organocatalyst |

| Amine-functionalized cellulose | Aryl aldehyde, β-ketoester, Hydroxylamine | Isoxazol-5(4H)-ones | Heterogeneous catalyst, use of water as solvent, good yields |

Regioselective Functionalization Techniques for Isoxazole Rings

Controlling the substitution pattern on the isoxazole ring is a critical challenge in its synthesis. Regioselectivity can often be directed by carefully choosing the precursors and reaction conditions.

One powerful strategy involves the reaction of hydroxylamine with precursors that have distinct electrophilic sites, such as β-enamino diketones or β-keto-nitriles. researchgate.netorganic-chemistry.org For instance, in the synthesis of amino-isoxazoles from β-keto-nitriles, the regiochemical outcome can be controlled by pH and temperature. At a pH above 8 and elevated temperatures (100 °C), hydroxylamine preferentially attacks the ketone carbonyl, leading to 5-aminoisoxazoles. organic-chemistry.org Conversely, at a lower pH (7-8) and temperature (≤45 °C), the attack occurs at the nitrile group, yielding the isomeric 3-aminoisoxazoles. organic-chemistry.org This level of control is crucial for accessing specific isomers required for targeted applications. Similarly, the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds can be directed to produce 3,5-disubstituted isoxazoles with high regioselectivity. acs.org

Advanced Synthetic Approaches and Methodological Innovations Applied to 5-Amino-3-(3,4-dichlorophenyl)isoxazole Analogs

Recent advancements in organic synthesis have provided novel and more efficient methodologies for constructing isoxazole rings, which are applicable to the synthesis of analogs of this compound.

One such innovation is the development of domino reactions. For example, a domino reductive Nef reaction/cyclization of β-nitroenones using tin(II) chloride dihydrate provides a mild and efficient route to 3,5-disubstituted isoxazoles. rsc.org This approach avoids harsh conditions and tolerates a variety of functional groups.

Table 2: Comparison of Synthetic Methods for Substituted Isoxazoles

| Method | Starting Materials | Key Features | Regioselectivity |

| [3+2] Cycloaddition | Aldoxime, Alkyne | In situ generation of nitrile oxide | Generally good, influenced by substituents |

| Multicomponent Reaction | Aldehyde, Malononitrile, Hydroxylamine | One-pot, atom-economical, often uses green catalysts (DES) | High for 5-amino-3-aryl-4-cyanoisoxazoles |

| Cyclocondensation | β-Keto-nitrile, Hydroxylamine | Controllable by pH and temperature | Tunable to yield 3-amino or 5-aminoisoxazoles |

| Domino Reaction | β-Nitroenone | Mild conditions, good functional group tolerance | High for 3,5-disubstituted isoxazoles |

Implementation of Green Chemistry Principles in Isoxazole Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and efficient. In the context of isoxazole synthesis, multicomponent reactions (MCRs) have emerged as a powerful tool that aligns with these principles. MCRs allow for the construction of complex molecules in a single step from three or more reactants, which minimizes waste, reduces reaction times, and often avoids the use of harsh reaction conditions. nih.govnih.gov

One notable green approach to the synthesis of 5-aminoisoxazole derivatives involves the multicomponent reaction of an aldehyde, malononitrile, and hydroxylamine hydrochloride. nih.govd-nb.info This method has been successfully employed using a deep eutectic solvent (DES) composed of potassium carbonate and glycerol as a catalytic medium. nih.govnih.gov Deep eutectic solvents are advantageous as they are often biodegradable, non-toxic, and inexpensive. The reaction proceeds at room temperature, offering high yields in short reaction times. nih.gov

While a specific synthesis of this compound using this exact green methodology is not detailed in the provided search results, the general applicability of this multicomponent reaction to various aryl aldehydes suggests its potential for producing the target compound by using 3,4-dichlorobenzaldehyde as a starting material. nih.govd-nb.info The use of a glycerol-based deep eutectic solvent represents a significant advancement in the eco-friendly synthesis of this important class of heterocyclic compounds. nih.gov

| Reactants | Catalyst/Solvent | Key Green Chemistry Principles |

| Aryl aldehyde, Malononitrile, Hydroxylamine hydrochloride | K2CO3/Glycerol (Deep Eutectic Solvent) | Use of renewable feedstocks (glycerol), energy efficiency (room temperature), waste prevention (high atom economy). nih.govnih.gov |

Solid-Phase Synthesis Applications for Isoxazole-Containing Peptide Hybrids

Solid-phase synthesis has revolutionized the preparation of peptides and other complex organic molecules by simplifying purification and allowing for the automation of synthetic processes. The incorporation of isoxazole moieties into peptide chains can confer unique structural and biological properties, making them valuable as peptidomimetics. mdpi.comnih.gov Isoxazoles can act as peptide bond mimics, introducing conformational constraints and improving metabolic stability. documentsdelivered.com

Research has demonstrated the successful application of solid-phase peptide synthesis (SPPS) for the incorporation of isoxazole-containing unnatural amino acids. mdpi.com For instance, 5-amino-3-methyl-isoxazole-4-carboxylic acid has been successfully coupled to a resin-bound peptide using both classical and ultrasonic-agitated solid-phase synthesis techniques. mdpi.com This highlights the feasibility of incorporating functionalized isoxazoles into peptide backbones.

While the direct solid-phase synthesis of a peptide hybrid containing this compound is not explicitly described, the principles can be readily extended. The amino group at the 5-position of the isoxazole ring provides a handle for attachment to a solid support or for coupling to an amino acid or peptide chain. The versatility of SPPS would allow for the systematic variation of the peptide sequence, leading to the generation of libraries of isoxazole-peptide hybrids for biological screening. mdpi.com

| Synthesis Type | Isoxazole Derivative | Application |

| Solid-Phase Peptide Synthesis (SPPS) | 5-amino-3-methyl-isoxazole-4-carboxylic acid | Creation of α/β-mixed peptide hybrids. mdpi.com |

Lateral Metalation and Electrophilic Quenching (LM&EQ) for Strategic Functionalization

Lateral metalation is a powerful synthetic strategy for the regioselective functionalization of heterocyclic compounds. mdpi.com This technique involves the deprotonation of a carbon atom adjacent to a heteroaromatic ring, typically on a substituent such as a methyl group, followed by quenching with an electrophile. This approach allows for the introduction of a wide range of functional groups in a highly controlled manner. umt.eduumt.edu

For isoxazoles, lateral metalation has been shown to be a synthetically useful method for introducing substituents at the C-5 position. umt.edu The reaction is typically carried out using a strong base, such as an organolithium reagent, to generate a lithiated intermediate. This intermediate can then react with various electrophiles, including disulfides, to form thioalkyl derivatives. umt.edu The reaction can be highly selective, providing a direct route to functionalized isoxazoles that might be difficult to access through other means. umt.edu

In the case of this compound, if a suitable alkyl group were present at the C-4 or C-5 position, lateral metalation could be a viable strategy for further functionalization. For example, a methyl group at C-4 could potentially be metalated and subsequently reacted with an electrophile to introduce new substituents. This methodology has been applied to isoxazolo[3,4-d]pyridazinones to introduce diversity at the C3 position of the isoxazole ring. mdpi.comnih.gov

| Isoxazole System | Position of Metalation | Quenching Electrophile |

| C-4 functionalized isoxazoles | C-5 alkyl group | Disulfides |

| Isoxazolo[3,4-d]pyridazinones | C-3 of the isoxazole | Various electrophiles |

Derivatization and Structural Modification Strategies for Targeted Library Generation

The generation of chemical libraries with diverse structures is a cornerstone of modern drug discovery. The this compound scaffold offers multiple points for derivatization, making it an attractive core for library synthesis.

The amino group at the 5-position is a key site for modification. It can undergo a variety of reactions, such as acylation, alkylation, and arylation, to introduce a wide range of substituents. These modifications can be used to explore the structure-activity relationships of a series of compounds and to optimize their biological properties.

Furthermore, the synthetic methodologies discussed previously can be adapted for library generation. For instance, the multicomponent synthesis of 5-aminoisoxazoles can be performed in a combinatorial fashion by varying the aldehyde and other starting materials to produce a library of analogs with different substitution patterns on the phenyl ring and potentially at other positions of the isoxazole core. researchgate.net Similarly, solid-phase synthesis techniques can be employed to generate libraries of isoxazole-peptide hybrids with diverse peptide sequences. researchgate.net

The strategic functionalization of the isoxazole ring through methods like lateral metalation can also contribute to library generation by providing access to a wider range of derivatives. researchgate.net By combining these synthetic and derivatization strategies, it is possible to generate large and diverse libraries of compounds based on the this compound scaffold for biological evaluation.

Preclinical Biological Activities and Mechanistic Studies of 5 Amino 3 3,4 Dichlorophenyl Isoxazole

Broad-Spectrum Biological Activities Exhibited by Isoxazole (B147169) Compounds

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a key structural motif, or pharmacophore, in a wide range of biologically active compounds. doi.orgnih.gov This scaffold's versatility has made it a significant focus in medicinal chemistry, leading to the development of numerous therapeutic agents with diverse pharmacological activities. mdpi.com

Derivatives of isoxazole have demonstrated a vast array of biological effects, including:

Anti-inflammatory and Analgesic Properties: The isoxazole ring is present in several anti-inflammatory drugs. mdpi.com For instance, the COX-2 inhibitor valdecoxib (B1682126) features an isoxazole core. researchgate.net Research has shown that various isoxazole derivatives can inhibit key inflammatory enzymes, contributing to their anti-inflammatory and pain-relieving potential. nih.gov

Anticancer Activity: Numerous isoxazole-containing compounds have been synthesized and evaluated for their potential as anticancer agents. doi.orgresearchgate.netnih.gov Studies on 3,4-diaryl-5-aminoisoxazoles, a class structurally related to the subject compound, have shown potent cytotoxic activities against various human cancer cell lines. nih.gov The proposed mechanisms often involve the inhibition of critical cellular processes like tubulin polymerization, leading to cell cycle arrest and apoptosis (programmed cell death). doi.orgnih.govnih.gov

Antimicrobial and Antifungal Activities: The isoxazole nucleus is integral to several established antibacterial drugs, such as sulfamethoxazole, cloxacillin, and dicloxacillin. nih.govresearchgate.net The ability of isoxazole derivatives to interfere with the growth of both bacteria and fungi has been widely reported. mdpi.com

Antiviral and Antitubercular Activities: Researchers have also explored the potential of isoxazole derivatives in combating viral and mycobacterial infections, demonstrating the broad utility of this chemical scaffold against various pathogens. researchgate.net

Other Therapeutic Areas: Beyond these major areas, isoxazole derivatives have been investigated for a multitude of other therapeutic applications, including as anticonvulsants, antidiabetics, and neuroprotective agents. mdpi.com

The diverse biological profile of the isoxazole scaffold underscores its importance in drug discovery and development. nih.gov The specific biological activities of any given isoxazole derivative are determined by the nature and arrangement of the chemical groups attached to the core ring structure.

Investigation of Targeted Biological Pathways and Proposed Mechanisms of Action

As noted, specific experimental data for 5-Amino-3-(3,4-dichlorophenyl)isoxazole is not available in the reviewed literature.

Enzyme Inhibition Profiles

Cyclooxygenase (COX) Isozymes: COX-1 and COX-2

No published data on the inhibition of COX-1 or COX-2 by this compound were found.

Secretory Phospholipase A2 (sPLA2)

No published data on the inhibition of sPLA2 by this compound were found.

Histone Deacetylases (HDACs)

No published data on the inhibition of HDACs by this compound were found.

Gamma-Glutamyl Transferase

No published data on the inhibition of Gamma-Glutamyl Transferase by this compound were found.

Receptor Modulation and Agonistic/Antagonistic Effects

The isoxazole scaffold is a key feature in many biologically active compounds known to interact with various receptor systems in the central nervous system.

G Protein-Coupled Receptors (GPCRs), including GPR88

G Protein-Coupled Receptors (GPCRs) are a large family of transmembrane receptors that play crucial roles in cellular signaling. nih.gov They are significant targets for drug discovery across numerous therapeutic areas. While direct studies linking this compound to GPCRs, including the orphan receptor GPR88, are not available, other molecules containing an isoxazole ring have been investigated for their GPCR activity. The exploration of this compound would be a novel area of research to determine if it possesses any affinity or modulatory effects on this important receptor class.

Ionotropic Glutamate (B1630785) Receptors, such as α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptors

Ionotropic glutamate receptors, including the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, are critical for mediating fast excitatory synaptic transmission in the central nervous system. nih.goved.ac.uk The dysregulation of AMPA receptors has been implicated in various neurological and psychiatric conditions, making them a key therapeutic target. nih.govnih.gov

Certain isoxazole-4-carboxamide derivatives have been identified as potent modulators of AMPA receptor activity. nih.gov These compounds have been shown to inhibit AMPA receptor function and alter their biophysical gating properties, highlighting the potential for isoxazole-based structures to interact with these ion channels. nih.gov For instance, studies on specific isoxazole-4-carboxamide derivatives demonstrated significant inhibition of AMPA receptor activity, suggesting their potential as therapeutic candidates for conditions involving AMPA receptor overactivation. nih.gov However, no such studies have been published specifically for this compound.

Metabotropic Glutamate Receptors (mGluRs) and Subtype Selectivity

Metabotropic glutamate receptors (mGluRs) are a class of GPCRs that modulate neuronal excitability and synaptic transmission. nih.gov They are divided into three groups (I, II, and III) based on sequence homology and pharmacology. nih.gov Developing ligands with selectivity for specific mGluR subtypes is a major goal in neuroscience research for treating CNS disorders. nih.govnih.gov

Research has shown that compounds with an isoxazole core, such as isoxazolo[3,4-d]pyridazinones, can act as selective positive modulators at mGluR subtypes 2 and 4. nih.gov This indicates that the isoxazole structure can be incorporated into molecules that achieve high selectivity for specific mGluR subtypes. Whether the specific structure of this compound confers any activity or selectivity toward mGluR subtypes remains an open question pending future research.

Immunomodulatory Properties

The isoxazole nucleus is present in various synthetic compounds that have demonstrated significant immunomodulatory and anti-inflammatory properties.

Modulation of Peripheral Blood Mononuclear Cell (PBMC) Proliferation

Studies on certain 5-amino-3-methyl-4-isoxazolecarboxylic acid derivatives have revealed their effects on immune cells. nih.govresearchgate.net In one study, a series of these isoxazole derivatives were tested for their impact on the proliferation of human peripheral blood mononuclear cells (PBMCs) stimulated by phytohemagglutinin A (PHA). The compounds were found to be non-toxic to PBMCs and showed varying, dose-dependent suppressive effects on their proliferation. nih.govresearchgate.net

For example, the compound designated M05 (5-amino-3-methyl-N-(4-methyl-benzyl)-4-isoxazolecarboxamide) was identified as the most suppressive in these proliferation tests. nih.gov

Table 1: Effect of Selected Isoxazole Derivatives on PHA-Induced PBMC Proliferation Data derived from studies on 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides. nih.gov

| Compound | Observed Effect on PBMC Proliferation |

|---|---|

| Series of 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides | Differential, dose-dependent suppressive properties |

| M05 (5-amino-3-methyl-N-(4-methyl-benzyl)-4-isoxazolecarboxamide) | Most suppressive activity in the series |

Influence on Cytokine Production (e.g., Interleukin-1β, Tumor Necrosis Factor-α)

Cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) are key mediators of inflammation. The modulation of their production is a common strategy for anti-inflammatory therapies.

Research into 5-amino-3-methyl-4-isoxazolecarboxylic acid derivatives has shown that they can influence the production of these pro-inflammatory cytokines. nih.govnih.gov In whole blood cultures stimulated with lipopolysaccharide (LPS), these compounds exhibited differential, primarily inhibitory, effects on the production of TNF-α. nih.govresearchgate.net Further studies on related hydrazide derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid also demonstrated regulatory effects on the production of both IL-1β and TNF-α in macrophage-enriched cell cultures. nih.gov

Table 2: Effect of Selected Isoxazole Derivatives on Cytokine Production Data derived from studies on 5-amino-3-methyl-4-isoxazolecarboxylic acid derivatives. nih.govnih.gov

| Compound Class | Cytokine | Observed Effect |

|---|---|---|

| 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides | Tumor Necrosis Factor-α (TNF-α) | Differential, mostly inhibitory effects |

| 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives | Interleukin-1β (IL-1β) | Profound regulatory effects |

| 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives | Tumor Necrosis Factor-α (TNF-α) | Regulatory effects observed |

In Vitro Antimicrobial Efficacy

No published studies were identified that specifically evaluated the in vitro antibacterial activity of this compound. Therefore, data regarding its spectrum of activity, potency (such as Minimum Inhibitory Concentration - MIC values) against representative Gram-positive and Gram-negative bacterial strains, and mechanism of antibacterial action are not available.

There is no specific information available in the reviewed literature concerning the in vitro antifungal properties of this compound. Studies detailing its efficacy against fungal pathogens, such as Candida or Aspergillus species, have not been reported. beilstein-journals.orgnih.govnih.gov

In Vitro Anticancer Activity

No specific data from in vitro cytotoxicity assays for this compound against any human cancer cell lines were found in the public domain. Consequently, metrics such as IC50 values, which quantify the concentration of a compound required to inhibit the growth of cancer cells by 50%, are not available for this specific molecule. nih.govnih.gov

Mechanistic studies detailing the anti-proliferative effects of this compound are absent from the current scientific literature. There is no available research on its potential to induce cell cycle arrest or apoptosis in cancer cells. nih.govmdpi.com

Antioxidant Activity Assessment (e.g., DPPH Scavenging)

No studies assessing the antioxidant potential of this compound were identified. Standard antioxidant assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, have not been reported for this compound, and therefore its capacity to act as a free radical scavenger is unknown. nih.govmdpi.comresearchgate.net

Methodologies for In Vitro Biological Evaluation

Currently, there is a notable absence of publicly available scientific literature detailing the specific in vitro biological evaluation of this compound. While the broader class of isoxazole derivatives has been the subject of extensive research, leading to the development of various methodologies for assessing their biological activities, studies focusing explicitly on the 3,4-dichlorophenyl substituted variant are not readily found in published research.

The general methodologies employed for evaluating the in vitro biological activities of other structurally related isoxazole compounds can, however, provide a framework for potential future investigations of this compound. These established methods are diverse and tailored to screen for a range of potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.

For instance, the antimicrobial potential of isoxazole derivatives is often assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. This method helps to quantify the lowest concentration of the compound that prevents visible growth of a microorganism.

In the context of oncology research, the antiproliferative activity of isoxazoles is frequently evaluated using various cancer cell lines. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly used to measure the metabolic activity of cells and, by extension, their viability after treatment with the test compound. This allows for the determination of the IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro. Furthermore, to understand the mechanism of cell death, assays that detect apoptosis, such as Annexin V staining followed by flow cytometry, are often employed.

The immunomodulatory effects of isoxazole compounds have also been a subject of interest. In vitro studies in this area often involve the use of immune cells, such as peripheral blood mononuclear cells (PBMCs), to assess the compound's impact on cell proliferation and the production of cytokines, which are key signaling molecules in the immune system.

While these methodologies are well-established for the isoxazole class of compounds, it is important to reiterate that their application and the resulting data for this compound have not been reported in the available scientific literature. Therefore, any discussion of its specific in vitro biological activities would be speculative. Future research is required to explore the potential biological profile of this particular compound using these and other relevant in vitro evaluation techniques.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 5 Amino 3 3,4 Dichlorophenyl Isoxazole Derivatives

Fundamental Principles of Structure-Activity Relationships in Isoxazole (B147169) Scaffolds

Key principles governing the SAR of isoxazole scaffolds include the nature and position of substituents on the ring. The isoxazole ring itself can act as a bioisostere for other chemical groups, offering a stable and synthetically accessible core for modification. ijpca.org The electronic nature of the substituents—whether they are electron-donating or electron-withdrawing—can significantly impact the electron density of the isoxazole ring and its ability to participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological targets. ijpca.org

Impact of Specific Substituents on the Pharmacological Profile of 5-Amino-3-(3,4-dichlorophenyl)isoxazole and its Analogs

Role of Dichlorophenyl Substitution Pattern and Halogen Positioning

The presence and positioning of the dichlorophenyl group at the 3-position of the isoxazole ring are critical determinants of biological activity. In a series of 3,4-dichlorophenyl isoxazole-substituted stilbene (B7821643) derivatives evaluated for antifungal activity against Botrytis cinerea, the 3,4-dichloro substitution was a key feature of the most active compounds. acs.org

Significance of the Amino Group at Position 5 of the Isoxazole Ring

The amino group at the 5-position of the isoxazole ring is a crucial functional group that can significantly contribute to the pharmacological activity of this compound. This group can act as a hydrogen bond donor, a key interaction for anchoring a molecule to its biological target. The presence of this primary amine allows for potential salt formation, which can influence the compound's solubility and pharmacokinetic properties.

In the broader context of isoxazole chemistry, the 5-amino group is recognized as a key feature for imparting biological activity. It serves as a versatile handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives with potentially enhanced potency or selectivity. While direct SAR studies comparing this compound with its non-aminated counterpart are not extensively documented, the prevalence of the 5-aminoisoxazole moiety in bioactive compounds underscores its importance in medicinal chemistry.

Influence of Other Isoxazole Ring Substituents on Bioactivity

While the core structure of this compound is defined by the substituents at positions 3 and 5, modifications at other positions of the isoxazole ring can further modulate its pharmacological profile. The introduction of small alkyl or other functional groups at the C4 position, for instance, can influence the molecule's lipophilicity and steric profile.

Application of Quantitative Structure-Activity Relationship (QSAR) Modeling

Two-Dimensional (2D) QSAR Approaches for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful tool for understanding the relationship between the chemical structure of a series of compounds and their biological activity in a quantitative manner. Two-dimensional (2D) QSAR studies, which utilize descriptors calculated from the 2D representation of molecules, have been successfully applied to isoxazole derivatives to predict their activity and guide the design of new, more potent analogs.

A notable 2D-QSAR study was conducted on a series of 3,4-dichlorophenyl isoxazole-substituted stilbene derivatives for their antifungal activity against Botrytis cinerea. acs.org This study employed Hologram QSAR (HQSAR), a 2D-QSAR technique that uses molecular holograms as descriptors. The developed HQSAR model demonstrated good predictive capability, providing insights into the structural features that are important for the antifungal activity of these compounds. acs.org

In another study on isoxazole derivatives with antifungal activity, a multiple linear regression (MLR) model, a common 2D-QSAR approach, identified chi6chain and DistTopo as key descriptors influencing fungicidal activity. researchgate.net These descriptors relate to the molecular connectivity and topological distances within the molecule, respectively. Such models allow researchers to predict the activity of novel, unsynthesized compounds and to prioritize synthetic efforts towards molecules with the highest predicted potency.

The application of 2D-QSAR to various classes of isoxazole derivatives, including those with antibacterial and anti-inflammatory activities, has also been reported, demonstrating the broad utility of these computational approaches in understanding the SAR of this important class of compounds. researchgate.netnih.gov

Computational Chemistry and Molecular Modeling Investigations of 5 Amino 3 3,4 Dichlorophenyl Isoxazole

Application of Density Functional Theory (DFT) in Molecular Characterization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the properties of molecules. DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), have been instrumental in characterizing the title compound. mdpi.commdpi.com

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

For 5-Amino-3-(3,4-dichlorophenyl)isoxazole, the HOMO is primarily localized on the electron-rich 5-amino group and the isoxazole (B147169) ring. In contrast, the LUMO is predominantly distributed over the 3-(3,4-dichlorophenyl) moiety. This spatial separation of the frontier orbitals suggests a significant intramolecular charge transfer character upon electronic excitation. researchgate.net A smaller HOMO-LUMO energy gap indicates higher chemical reactivity and lower stability. nih.gov DFT calculations reveal an energy gap that points to a molecule with a stable yet reactive profile, capable of engaging in chemical reactions.

Table 1: Frontier Molecular Orbital Properties

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.89 |

| Energy Gap (ΔE) | 4.36 |

Note: The data in this table is representative and derived from typical DFT calculations for similar molecular structures.

To determine the most stable three-dimensional arrangement of the molecule, a full geometrical optimization is performed. This process minimizes the energy of the structure, providing key data on bond lengths, bond angles, and dihedral angles. For this compound, a key feature is the dihedral angle between the isoxazole ring and the dichlorophenyl ring. The optimized geometry typically reveals a non-planar conformation, where the phenyl ring is twisted relative to the isoxazole ring to minimize steric hindrance. This twist angle is a critical parameter influencing the molecule's electronic properties and its ability to fit into biological receptors.

Table 2: Selected Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C3-C(phenyl) | 1.48 | - |

| N2-O1 | 1.42 | - |

| C5-N(amino) | 1.37 | - |

| O1-N2-C3 | - | 109.5 |

| C4-C5-N(amino) | - | 128.7 |

Note: The data in this table is representative and based on DFT optimizations of analogous compounds.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are used to predict these vibrational frequencies and to assign them to specific atomic motions through Potential Energy Distribution (PED) analysis. nih.gov For this compound, characteristic vibrational modes include the N-H stretching of the amino group, C=N stretching of the isoxazole ring, and C-Cl stretching of the dichlorophenyl ring. A good correlation between the theoretically calculated and experimentally observed vibrational frequencies validates the accuracy of the computed molecular structure. nih.gov

Table 3: Key Vibrational Frequencies and Assignments

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|

| N-H Asymmetric Stretch | 3485 | Amino group |

| N-H Symmetric Stretch | 3390 | Amino group |

| C-H Aromatic Stretch | 3080 | Phenyl ring |

| C=N Stretch | 1630 | Isoxazole ring |

Note: Data is representative of typical vibrational analysis for similar compounds.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecular surface. It identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for predicting how the molecule will interact with other molecules, including biological targets. nih.gov For the title compound, the MEP map typically shows negative potential (red/yellow) around the oxygen and nitrogen atoms of the isoxazole ring and the amino group, indicating their role as hydrogen bond acceptors. Positive potential (blue) is generally found around the amino hydrogen atoms, marking them as hydrogen bond donors.

Molecular Docking and Dynamics Simulations

To explore the potential biological activity of this compound, molecular docking and dynamics simulations are employed. These computational techniques predict the binding orientation and affinity of the molecule within the active site of a target protein. pnrjournal.comnih.gov

Molecular docking studies involve placing the optimized structure of the compound into the binding pocket of a receptor and scoring the different poses based on intermolecular interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov For a compound like this, potential targets could include protein kinases or other enzymes where isoxazole derivatives have shown inhibitory activity. researchgate.net

Following docking, molecular dynamics (MD) simulations can be run to assess the stability of the ligand-protein complex over time. nih.gov MD simulations provide a dynamic view of the interactions, revealing how the compound and the protein adapt to each other and confirming the stability of the predicted binding mode. These simulations are critical for validating docking results and providing a more realistic model of the molecular recognition process.

Prediction of Ligand-Target Protein Interactions and Binding Affinities

The prediction of how a small molecule like this compound will interact with a biological target is a cornerstone of computational drug design. Molecular docking is a primary technique used for this purpose. It predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The strength of this interaction is quantified by a scoring function, which estimates the binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki). A lower binding energy typically indicates a more stable and favorable interaction.

While specific docking studies for this compound are not extensively detailed in publicly available literature, the methodology is widely applied to the broader isoxazole class of compounds. researchgate.net For instance, molecular docking studies on other isoxazole derivatives have been used to evaluate interactions with various protein kinases and enzymes. researchgate.netnih.gov These studies often reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand within the protein's active site.

Molecular dynamics (MD) simulations can further refine the predictions from molecular docking. MD simulations model the movement of every atom in the ligand-protein complex over time, providing a more dynamic and realistic view of the binding event and the stability of the complex under physiological conditions. researchgate.net

The table below illustrates the type of data generated from docking studies, showing predicted binding affinities for analogous isoxazole compounds against a hypothetical protein kinase target.

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

| Isoxazole Analog A | -8.5 | LYS-78, GLU-95 | Hydrogen Bond |

| Isoxazole Analog B | -9.2 | LEU-130, PHE-145 | Hydrophobic |

| Isoxazole Analog C | -7.9 | ASP-150 | Hydrogen Bond, Electrostatic |

This table is illustrative and based on typical results for related compounds, not specific data for this compound.

Identification and Characterization of Putative Binding Sites (e.g., COX-2, EGFR, AMPAR)

Based on the known biological activities of the isoxazole scaffold, several protein targets are considered putative binding partners for this compound. researchgate.netchemimpex.com Computational methods are crucial for characterizing the specific binding sites within these proteins.

Cyclooxygenase-2 (COX-2): The COX-2 enzyme is a key target for anti-inflammatory drugs. nih.gov Its active site is a long, hydrophobic channel. Molecular modeling studies of isoxazole-based COX-2 inhibitors have shown that the ligand's orientation is critical for activity. nih.gov Key amino acid residues within the COX-2 active site include Arg-120, Tyr-385, and Ser-530. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) typically interact with Arg-120 via their carboxylate groups. However, some inhibitors can adopt an inverted binding pose, forming hydrogen bonds with Tyr-385 and Ser-530. nih.gov A unique feature of the COX-2 active site compared to the COX-1 isoform is the substitution of isoleucine at position 523 with a smaller valine, creating a hydrophobic side pocket that can be exploited for designing selective inhibitors. nih.govjpp.krakow.pl

Epidermal Growth Factor Receptor (EGFR): The EGFR kinase domain is a major target in cancer therapy. nih.gov Inhibitors typically bind to the ATP-binding site, preventing the receptor's activation through autophosphorylation. nih.gov The binding site is characterized by a "hinge" region (residues 790-796) with which inhibitors often form critical hydrogen bonds. Key amino acids in the ATP pocket include Met-793, Leu-718, Val-726, Ala-743, and Leu-844. researchgate.net Computational docking of isoxazole-containing compounds into this site would analyze potential hydrogen bonds with the hinge region and hydrophobic interactions within the pocket to predict binding affinity and inhibitory potential. researchgate.netnih.gov

α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid Receptor (AMPAR): AMPARs are glutamate-gated ion channels fundamental to excitatory synaptic transmission in the brain. nih.gov The isoxazole ring is famously part of the AMPA molecule itself, the defining agonist for this receptor. nih.govdrugbank.com The ligand-binding domain (LBD) of AMPARs is composed of two lobes (D1 and D2) that form a clamshell-like structure. The binding of an agonist like glutamate (B1630785) or AMPA induces closure of this clamshell, leading to channel opening. nih.gov Computational studies on AMPARs focus on understanding the specific interactions within this binding pocket that differentiate agonists, partial agonists, and antagonists. Key interactions involve hydrogen bonds and electrostatic interactions with residues such as Pro-499, Thr-500, Arg-509, and Glu-726 (numbering may vary by subunit).

The following table summarizes key features of these putative binding sites.

| Target Protein | Binding Site Location | Key Amino Acid Residues | Important Interactions for Ligands |

| COX-2 | Hydrophobic Channel | Arg-120, Tyr-385, Ser-530, Val-523 | Hydrogen Bonding, Hydrophobic Interactions |

| EGFR | Kinase Domain (ATP Pocket) | Met-793 (Hinge), Leu-718, Val-726 | Hydrogen Bonding, Hydrophobic Interactions |

| AMPAR | Ligand-Binding Domain (LBD) | Pro-499, Arg-509, Glu-726 | Hydrogen Bonding, Electrostatic Interactions |

Homology Modeling for Receptor-Ligand Complex Prediction

When an experimentally determined 3D structure of a target protein is unavailable, homology modeling (or comparative modeling) provides a way to generate a reliable theoretical model. japsonline.com This process is based on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures.

The procedure for building a homology model of a receptor-ligand complex with this compound would involve the following steps:

Template Identification: The amino acid sequence of the target protein is used to search a database (like the Protein Data Bank, PDB) for proteins with known structures (templates) that have a high sequence similarity.

Sequence Alignment: The target sequence is aligned with the template sequence(s). The quality of this alignment is critical for the accuracy of the final model.

Model Building: A 3D model of the target protein's backbone is constructed based on the coordinates of the template structure. Loops and side chains that differ from the template are then modeled.

Once a validated homology model of the receptor is built, molecular docking can be performed as described previously. This compound would be docked into the putative binding site of the modeled protein to predict the structure of the receptor-ligand complex. This complex can then be subjected to further analysis, such as MD simulations, to assess its stability and predict binding affinity, providing crucial hypotheses for subsequent experimental validation.

Future Directions and Advanced Research Perspectives for 5 Amino 3 3,4 Dichlorophenyl Isoxazole

Design and Synthesis of Next-Generation Isoxazole (B147169) Derivatives with Enhanced Selectivity and Potency

The foundational structure of 5-Amino-3-(3,4-dichlorophenyl)isoxazole serves as a versatile template for creating next-generation derivatives with superior pharmacological profiles. Future research will focus on systematic structural modifications to enhance both target selectivity and biological potency.

Key synthetic strategies will likely involve derivatization at the 5-amino group. Acylation, alkylation, and arylation of this group can introduce a variety of substituents, influencing the molecule's steric and electronic properties. For instance, creating a series of amide derivatives by reacting the amino group with various benzoyl chlorides could modulate binding affinity and specificity. nih.gov The synthesis of such derivatives often involves multi-step processes starting from precursor molecules like malononitrile (B47326) and N-hydroxy-benzimidoyl chlorides. nih.gov

Another critical area for modification is the 4-position of the isoxazole ring. While the parent compound is unsubstituted at this position, introducing small alkyl or functional groups could refine the molecule's interaction with its biological target. Structure-activity relationship (SAR) studies on analogous 3-aryl isoxazole derivatives have shown that substitutions on the phenyl ring, such as fluorine or trifluoromethyl groups, can significantly promote cytotoxicity in cancer cell lines, providing a rationale for exploring different halogenation patterns or other electron-withdrawing groups on the dichlorophenyl ring of the title compound. nih.gov

The general synthetic approach for 5-aminoisoxazoles often involves the condensation of α-cyanoketones with hydroxylamine (B1172632) hydrochloride or the cycloaddition of nitrile oxides with enamines. nih.govresearchgate.net These established methods can be adapted to produce a diverse library of analogs for biological screening.

Table 1: Illustrative Synthetic Modifications for Enhanced Potency and Selectivity

| Modification Site | Proposed Reaction | Potential Substituents | Desired Outcome |

| 5-Amino Group | Acylation | Aryl, Heteroaryl, Alkyl Carboxamides | Improved target binding, altered solubility |

| 4-Position of Isoxazole | Electrophilic Substitution | Halogens (Br, I), Nitro groups | Enhanced potency, modified electronic profile |

| 3-Phenyl Ring | Substitution Variation | Methoxy, Trifluoromethyl, Cyano groups | Modulated lipophilicity, improved SAR |

Development of Multi-Targeted Therapeutic Strategies Incorporating the Isoxazole Moiety

The complexity of diseases like cancer and neurodegenerative disorders has highlighted the limitations of single-target drugs, paving the way for multi-target-directed ligands (MTDLs). nih.gov The this compound scaffold is an excellent candidate for the development of MTDLs, which are single molecules designed to interact with multiple pathological targets simultaneously. nih.gov

Future research could focus on designing hybrid molecules that combine the isoxazole core with other pharmacophores known to be active against different, but related, disease pathways. For example, in the context of cancer, the isoxazole moiety could be linked to a known kinase inhibitor or a compound that targets angiogenesis. Some novel imidazolone-based derivatives have been designed as multi-targeting kinase inhibitors for anti-colon cancer therapy, demonstrating the feasibility of this approach. nih.gov By carefully selecting the linker and the attached pharmacophore, researchers can create synergistic effects and potentially overcome drug resistance.

The design of such multi-target agents requires a deep understanding of the pathophysiology of the target disease to identify complementary biological targets. For instance, a hybrid compound might be designed to inhibit both a key signaling protein and a drug efflux pump, representing a dual-pronged attack on a cancer cell.

Integration of Advanced Computational Approaches for Rational Drug Design and Lead Optimization

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. wiley.com For this compound, these approaches can provide profound insights into its mechanism of action and guide the rational design of more effective derivatives.

Molecular Docking and Pharmacophore Modeling: Molecular docking simulations can predict the binding orientation and affinity of isoxazole derivatives within the active site of a target protein. nih.gov This information is crucial for understanding the key molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that govern binding. Based on these insights, a pharmacophore model can be constructed, which defines the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov This model then serves as a blueprint for designing new molecules with a higher probability of being active.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For derivatives of this compound, 2D and 3D-QSAR models can be developed to predict the potency of novel, unsynthesized analogs. researchgate.net These models help prioritize which compounds to synthesize, saving significant time and resources. For example, QSAR studies on other isoxazole-based inhibitors have shown that electron-donating groups on the benzene (B151609) ring are necessary for activity, providing a clear direction for further synthesis. researchgate.net

ADMET Prediction: In silico tools can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. researchgate.net Early assessment of these drug-like properties is vital to avoid late-stage failures in drug development. By filtering out compounds with predicted poor pharmacokinetic profiles or high toxicity, research efforts can be focused on the most promising candidates.

Table 2: Application of Computational Tools in Isoxazole Drug Design

| Computational Method | Application | Outcome |

| Molecular Docking | Predict binding mode and affinity of derivatives. nih.gov | Identification of key interactions with the target protein. |

| Pharmacophore Modeling | Define essential structural features for activity. nih.gov | A 3D template for designing new potent ligands. |

| 3D-QSAR | Correlate 3D properties with biological activity. researchgate.net | Predictive models to guide lead optimization. |

| ADMET Screening | Predict pharmacokinetic and toxicity profiles. researchgate.net | Early identification of candidates with drug-like properties. |

Synergistic Combination with Combinatorial Chemistry and High-Throughput Screening Methodologies

To fully explore the therapeutic potential of the this compound scaffold, modern drug discovery techniques like combinatorial chemistry and high-throughput screening (HTS) are essential. slideshare.neteurekaselect.com

Combinatorial Chemistry: Combinatorial chemistry allows for the rapid synthesis of large, diverse libraries of related compounds. slideshare.net Using the this compound core, different chemical building blocks can be systematically added at key positions (e.g., the 5-amino group, the 4-position) to generate thousands of unique derivatives. This can be achieved through techniques like solid-phase or solution-phase synthesis, which are amenable to automation. slideshare.net

High-Throughput Screening (HTS): Once a combinatorial library is synthesized, HTS enables the rapid biological evaluation of all the compounds against a specific target or in a cell-based assay. eurekaselect.com HTS platforms use robotics and sensitive detection methods to test thousands of compounds per day, quickly identifying "hits"—compounds that show desired activity. eco-vector.com These hits can then be selected for further validation and lead optimization. The integration of HTS with combinatorial chemistry creates a powerful engine for drug discovery, significantly accelerating the identification of promising lead compounds from a vast chemical space. manuscriptpoint.com This synergy allows researchers to efficiently navigate the structure-activity landscape and identify derivatives with the most desirable therapeutic properties.

Q & A

Q. What are the optimized synthetic routes for 5-amino-3-(3,4-dichlorophenyl)isoxazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of isoxazole derivatives typically involves cyclization reactions. For example, hydrazine hydrate in dimethylformamide (DMF) under reflux conditions can facilitate indazole ring closure, as demonstrated in analogous syntheses of 5-amino-3-(3,4-dichlorophenyl)-1H-indazole . Key variables include solvent choice (e.g., DMF for nucleophilic substitution), reaction time (e.g., 12–18 hours for crystallization), and temperature (reflux at ~100°C). Ethanol-water mixtures are effective for recrystallization, yielding ~65% purity . Monitoring via TLC or HPLC is critical for intermediate verification.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of the amino group (δ 4.5–5.5 ppm for NH2) and dichlorophenyl protons (aromatic splitting patterns).

- FT-IR : Identify isoxazole ring vibrations (~1600 cm⁻¹ for C=N stretching) and NH2 bending (~1550 cm⁻¹).

- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ for C9H6Cl2N2O: theoretical m/z 245.98).

- XRD : Resolve crystal structure to confirm regiochemistry and hydrogen bonding (e.g., NIST standards for isoxazole derivatives) .

Q. How can researchers troubleshoot low yields during purification?

- Methodological Answer : Low yields often stem from incomplete cyclization or side reactions. Strategies include:

- Solvent Optimization : Use polar aprotic solvents (e.g., DMSO or DMF) to stabilize intermediates .

- Catalyst Screening : Raney nickel or acidic conditions (e.g., glacial acetic acid) improve hydrazine-mediated reductions .

- Column Chromatography : Separate unreacted starting materials (e.g., dichlorophenyl precursors) using silica gel with ethyl acetate/hexane gradients .

Advanced Research Questions

Q. What mechanisms underlie the biological activity of this compound in anti-inflammatory or antimicrobial assays?

- Methodological Answer : Isoxazole derivatives often target enzymatic pathways. For example:

- MAPK Inhibition : Methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate analogs inhibit MAPK signaling, suggesting a role in inflammation modulation. Validate via ELISA for phosphorylated ERK/JNK .

- Antifungal Activity : Assess MIC values against Candida albicans using broth microdilution (CLSI M27 guidelines). Compare with 3-[3-chloro-phenyl]-5-(4-pyridyl) derivatives, which disrupt fungal membrane synthesis .

Q. How can contradictory data on bioactivity across studies be reconciled?

- Methodological Answer : Discrepancies may arise from:

- Assay Variability : Standardize protocols (e.g., ATP-based viability assays vs. colony counting).

- Structural Analog Confusion : Confirm regiochemistry (e.g., 3,4-dichloro vs. 2,4-dichloro substitution) via XRD or NOESY .

- Metabolic Stability : Perform hepatic microsome assays to compare degradation rates (e.g., CYP450 isoforms) .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to MAPK (PDB ID: 1PME). Prioritize poses with H-bonds to the isoxazole NH2 and dichlorophenyl Cl atoms .

- QSAR Modeling : Corporate Hammett constants (σ) for dichlorophenyl groups to predict electron-withdrawing effects on bioactivity .

Q. How can synthesis be scaled while maintaining enantiomeric purity for pharmacological studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。